molecular formula C15H30O B032716 Pentadecanal CAS No. 2765-11-9

Pentadecanal

Cat. No. B032716
CAS RN: 2765-11-9
M. Wt: 226.4 g/mol
InChI Key: XGQJZNCFDLXSIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to pentadecanal, such as pentadecaphenylenes and pentadecablock copolymers, involves sophisticated organic synthesis techniques. For example, pentadecaphenylenes were synthesized via electron-transfer oxidation of the corresponding Lipshutz cuprate, demonstrating the complexity and precision required in synthesizing long-chain organic compounds (Rahman et al., 2013). Similarly, the scalable syntheses of well-defined pentadecablock bipolymer and quintopolymer highlight the advancements in polymer chemistry, providing methodologies for creating complex macromolecules with specific properties (Carroll et al., 2018).

Molecular Structure Analysis

Understanding the molecular structure of pentadecanal and related compounds is crucial for exploring their chemical behavior and potential applications. The synthesis and structure elucidation of various polyacetylenic acids and ethers derived from or related to pentadecanal-like structures provide insights into the arrangement of atoms and the possible interactions within these molecules (Zeni et al., 2001; Takamura et al., 2009).

Chemical Reactions and Properties

Pentadecanal and its derivatives participate in various chemical reactions, reflecting their reactivity and potential for chemical modifications. The synthesis of pentadecyl 6-hydroxydodecanoate through a tandem cross-metathesis/hydrogenation sequence showcases the reactivity of these molecules and their utility in producing complex organic compounds (Bourcet et al., 2008).

Physical Properties Analysis

The physical properties of pentadecanal and related compounds, such as their phase behavior, melting points, and solubility, are essential for their practical applications. While specific studies on pentadecanal's physical properties were not identified, the research on similar long-chain compounds provides a foundation for understanding how structural variations can influence these properties.

Chemical Properties Analysis

The chemical properties of pentadecanal, including its reactivity towards various reagents, stability under different conditions, and the ability to form complexes or engage in specific reactions, are central to its application in synthesis and material science. The study on pentadecatungstotrivanadodiphosphoric heteropoly acid demonstrates the potential for designing molecules with specific functionalities and reactivities (Tong et al., 2012).

Scientific Research Applications

Thermal Energy Storage Applications

Pentadecane, a hydrocarbon closely related to pentadecanal, has been utilized in the field of thermal energy storage. Specifically, pentadecane was microencapsulated with a poly(melamine‐urea‐formaldehyde) shell to create microcapsules suitable for thermal energy storage. These microcapsules demonstrated proper phase transition temperatures and heat enthalpy values, indicating their potential for effective thermal energy storage applications (Konuklu & Erzin, 2019).

Antimicrobial and Anti-Biofilm Properties

Pentadecanal has shown promising antimicrobial activity. One study found that pentadecanal exhibits significant antimicrobial properties against Leishmania infantum parasites, both in promastigotes and amastigotes forms. The study highlighted pentadecanal's potential for reducing macrophage infection with minimal cytotoxic effects on immortalized cell lines and primary epithelial cells (Bruno et al., 2015). Additionally, pentadecanal has been used to reduce biofilm formation of Staphylococcus epidermidis on polydimethylsiloxane (PDMS) surfaces. Coatings of pentadecanal and pentadecanoic acid were shown to significantly reduce biofilm formation, highlighting their potential as anti-biofilm agents in medical device applications (Ricciardelli et al., 2020).

Bioremediation Applications

Pentadecane has been utilized in ex situ electrokinetic (EK) bioremediation of contaminated soil. This method involved the use of a new electrolyte circulation method to maintain bacterial activity by controlling the pH change of the electrolyte solution. The results demonstrated improved removal efficiency and distribution of bacteria in the soil, suggesting that pentadecane can play a significant role in enhancing the effectiveness of bioremediation processes (Kim et al., 2005).

Safety And Hazards

Pentadecanal should be handled with care to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. In case of contact, wash with plenty of water .

properties

IUPAC Name

pentadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQJZNCFDLXSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062633
Record name Pentadecanal
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Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Pentadecanal
Source Human Metabolome Database (HMDB)
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Boiling Point

284.00 to 286.00 °C. @ 760.00 mm Hg
Record name Pentadecanal
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Product Name

Pentadecanal

CAS RN

2765-11-9
Record name Pentadecanal
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Record name Pentadecanal
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Record name Pentadecanal
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Record name PENTADECANAL
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Record name Pentadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

24 - 25 °C
Record name Pentadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

5.5 Parts of 7.14-diazadispiro[5.1.5.2]pentadecan-15-one, 2.1 parts of hexamethylene diisocyanate and a trace of 1,4-diazabicyclo[2.2.2]octane in 150 parts of dry benzene were refluxed for 48 hours. The solvent was removed in vacuo and the solid material stirred in 150 parts of water for 30 minutes. The solid was filtered and recrystallised from ethanol to give hexane-1',6'-bis[14-carbamoyl-7,14-diaza dispiro5.1.5.2]pentadecan-15-one] of melting point 164° to 165°C. This material gave the following elemental analysis by weight.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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